

Application Notes: 2-Butanethiol in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982

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1. Introduction

2-Butanethiol (CAS 513-53-1), also known as sec-butyl mercaptan, is a volatile organosulfur compound recognized for its potent and distinctive aroma.[1][2] As a thiol, it possesses a sulfhydryl (-SH) group attached to a butane chain, which is responsible for its characteristic powerful odor.[3][4] This compound is a colorless liquid with a very low odor detection threshold, making it a significant contributor to the aroma profile of various substances even at trace concentrations.[2][4] In the flavor and fragrance industry, **2-butanethiol** is utilized to impart specific sulfurous notes that are essential for creating authentic and complex flavor profiles, particularly for savory, meat, and certain roasted products.[1][5] Its aroma is often described as resembling skunk, rotten cabbage, or garlic at high concentrations, but when highly diluted, it provides desirable savory, meaty, and onion-like notes.[3][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of **2-butanethiol**'s properties, its applications in flavor and fragrance chemistry, and detailed protocols for its analysis and sensory evaluation.

2. Physicochemical and Organoleptic Properties

A summary of the key chemical, physical, and sensory properties of **2-butanethiol** is presented in Table 1. Understanding these properties is crucial for its effective handling, storage, and application in formulations.

Table 1: Physicochemical and Organoleptic Properties of **2-Butanethiol**

Property	Value
IUPAC Name	Butane-2-thiol
Synonyms	sec-Butyl mercaptan, 2-Butylthiol, 1-Methyl-1-propanethiol[7]
CAS Number	513-53-1[2]
Molecular Formula	C ₄ H ₁₀ S[2]
Molecular Weight	90.19 g/mol [2]
Appearance	Colorless liquid[3]
Odor Description	High Conc.: Obnoxious, skunk-like, rotten cabbage.[1][3] Low Conc.: Sulfurous, meaty, onion, savory, roasted.[6]
Odor Threshold (in air)	0.00003 ppm[3]
Boiling Point	82-88 °C[8]
Flash Point	-23 °C[8]
Solubility	Slightly soluble in water (1.32 g/L at 20 °C); very soluble in alcohol and ether.[3][9]

3. Applications in Flavor and Fragrance

2-Butanethiol is a key component in the creation of a variety of flavors due to its potent sulfurous and meaty character. Its primary applications include:

- **Savory Flavors:** It is used in trace amounts to build authentic meat flavors, such as roasted beef, chicken, and pork. It enhances the overall savory sensation in soups, sauces, and snack foods.[5]
- **Seafood Flavors:** It can contribute to the characteristic profile of certain cooked seafood flavors.[5]
- **Vegetable Flavors:** It is used to create or enhance the flavor of cooked onion, garlic, and leek.

- Beverages: It has been identified as a volatile component in beer, where it can contribute to the overall aroma profile.[\[10\]](#)

In the fragrance industry, its use is less common due to its potent and potentially unpleasant odor. However, in highly specialized applications, it might be used at extreme dilutions to add a unique, impactful note to certain fragrance compositions.

4. Quantitative Data: Recommended Usage Levels

The following table provides typical addition levels for **2-butanethiol** in various food and beverage categories. It is critical to note that these are parts-per-million (ppm) levels and exceeding them can quickly lead to undesirable, off-putting flavors.

Table 2: Average and Maximum Usage Levels of **2-Butanethiol** in Food Products

Food Category	Average Usage (mg/kg or ppm)	Maximum Usage (mg/kg or ppm)
Dairy products	0.20	1.00
Fats and oils	0.10	0.50
Edible ices	0.20	1.00
Processed fruit	0.20	1.00
Confectionery	0.20	1.00
Bakery wares	0.20	1.00
Meat and meat products	0.10	0.20
Fish and fish products	0.10	0.20
Soups, sauces, salads	0.10	0.50
Non-alcoholic beverages	0.10	0.30
Alcoholic beverages	0.20	1.00
Ready-to-eat savorys	0.40	2.00
Composite foods	0.10	0.50
(Data sourced from The Good Scents Company.[10])		

Experimental Protocols

The analysis of **2-butanethiol** is challenging due to its high volatility, reactivity, and typically low concentration in food matrices.[11] The following protocols provide detailed methodologies for its extraction, identification, and sensory characterization.

Protocol 1: Analysis of **2-Butanethiol** in a Food Matrix by HS-SPME-GC-MS

This protocol describes the extraction of volatile sulfur compounds, including **2-butanethiol**, from a food sample using Headspace Solid-Phase Microextraction (HS-SPME) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify **2-butanethiol** in a complex food matrix.

Materials:

- Food sample (e.g., cheese, cooked meat)
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber assembly: 50/30 μ m Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile sulfur compounds.[\[12\]](#)
- Sodium chloride (NaCl)
- EDTA (Ethylenediaminetetraacetic acid)[\[12\]](#)
- Internal standard (e.g., deuterated **2-butanethiol** or a related thiol not present in the sample)
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

- Sample Preparation:
 - Homogenize solid food samples. For cryogenic grinding, mix the sample with dry ice to prevent the loss of volatile compounds.[\[13\]](#)
 - Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
 - Add a known concentration of the internal standard.
 - Add 1 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.[\[12\]](#)
 - Add 0.1 g of EDTA to chelate metal ions that can catalyze the oxidation of thiols.[\[14\]](#)
 - Immediately seal the vial with the cap and septum.
- HS-SPME Extraction:

- Place the vial in the autosampler tray of the GC-MS system.
- Equilibrate the sample at 40°C for 15 minutes with agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.[12] These conditions should be optimized depending on the specific matrix and analytes.
- GC-MS Analysis:
 - Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A low-to-mid polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a wax column (e.g., DB-Wax) is suitable.[14]
 - Oven Temperature Program:
 - Initial temperature: 35°C, hold for 5 minutes.
 - Ramp 1: Increase to 150°C at a rate of 5°C/min.
 - Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Source Temperature: 230°C.
 - Transfer Line Temperature: 250°C.
- Data Analysis:
 - Identify **2-butanethiol** by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can also be used for tentative identification.[2]

- Quantify the concentration of **2-butanethiol** using the internal standard method based on the peak area of a characteristic ion.

Protocol 2: Characterization of Odor-Active Compounds by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that uses the human nose as a sensitive detector to identify which volatile compounds in a sample are responsible for its aroma.[\[15\]](#)

Objective: To determine the sensory impact and odor characteristics of **2-butanethiol** and other volatile compounds separated by GC.

Materials:

- GC system equipped with a column effluent splitter.
- Olfactory Detection Port (ODP) with a humidified air stream to prevent nasal dehydration.[\[9\]](#)
- Mass Spectrometer or Flame Ionization Detector (FID) connected to the other outlet of the splitter.
- Trained sensory panelists (at least 3-5).
- Sample extract prepared as in Protocol 1.

Procedure:

- GC-O System Setup:
 - The GC column effluent is split (typically 1:1) between the instrumental detector (MS or FID) and the ODP.[\[16\]](#)
 - The transfer line to the ODP should be heated to prevent condensation of compounds.[\[9\]](#)
 - A stream of humidified, odor-free air is mixed with the effluent at the ODP.
- Sensory Evaluation (Aroma Extract Dilution Analysis - AEDA):

- Prepare a series of stepwise dilutions of the sample extract (e.g., 1:2, 1:4, 1:8, etc.).
- Inject the most concentrated extract into the GC-O system.
- A trained panelist sniffs the effluent from the ODP and records the retention time, duration, and a descriptor for each odor detected.
- Repeat the analysis with progressively more dilute extracts until no odors are detected.
- The highest dilution at which an odorant is detected is its Flavor Dilution (FD) factor. This provides a semi-quantitative measure of the odor potency of each compound.[\[11\]](#)
- Data Analysis:
 - An aromagram is constructed by plotting the FD factor versus the retention index for each odor-active compound.
 - The compounds corresponding to the detected odors are identified by their retention times and mass spectra from the parallel MS analysis.
 - This allows for the direct correlation of a specific chemical compound (e.g., **2-butanethiol**) with its perceived odor quality and potency in the sample.

Protocol 3: Sensory Panel Evaluation of **2-Butanethiol**

This protocol outlines a method for conducting a sensory panel to evaluate the flavor profile of a product containing **2-butanethiol**.

Objective: To quantitatively describe the sensory attributes of a food or beverage product containing **2-butanethiol**.

Materials:

- Test samples containing known, safe concentrations of **2-butanethiol**.
- Control sample (without added **2-butanethiol**).

- Trained sensory panel (8-12 panelists screened for their ability to perceive sulfur compounds).
- Sensory evaluation booths with controlled lighting and ventilation.[\[17\]](#)
- Unstructured line scales (e.g., 0-10) anchored with terms like "not perceptible" and "very strong".[\[17\]](#)
- Odor-free water and unsalted crackers for palate cleansing.

Procedure:

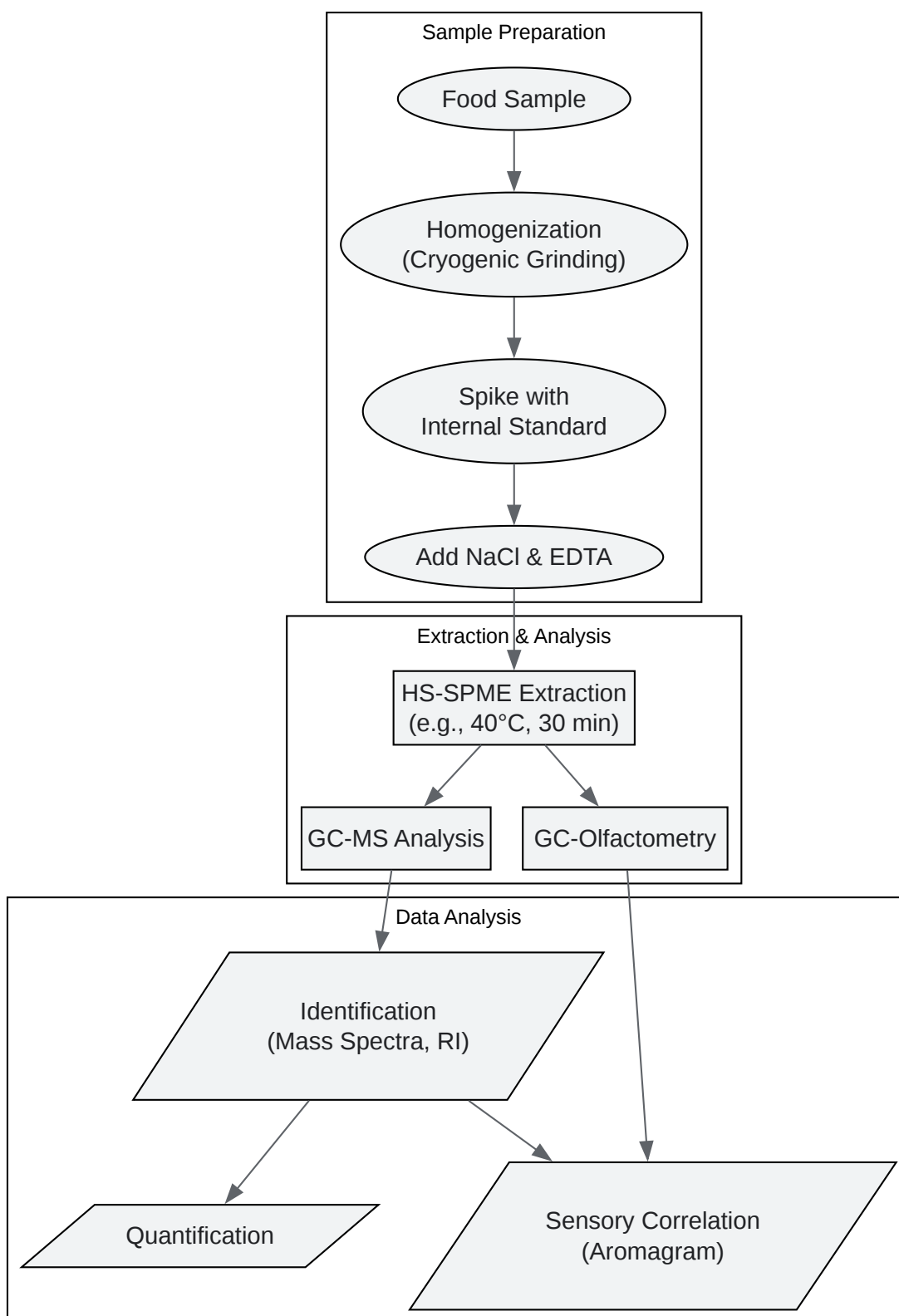
- Panelist Training:
 - Familiarize panelists with relevant aroma standards, including a very dilute, food-safe solution of **2-butanethiol**.
 - Develop a consensus vocabulary to describe the key attributes (e.g., "sulfurous," "meaty," "cooked onion," "savory," "skunky/cabbage").
 - Conduct training sessions to ensure panelists can reliably identify and scale the intensity of these attributes.[\[18\]](#)
- Sample Preparation and Presentation:
 - Prepare samples at a consistent temperature.
 - Present samples to panelists in coded, identical containers to avoid bias.
 - The order of sample presentation should be randomized for each panelist.
- Evaluation:
 - Panelists evaluate the aroma of each sample first, then the flavor.
 - They rate the intensity of each predefined attribute on the provided scale.

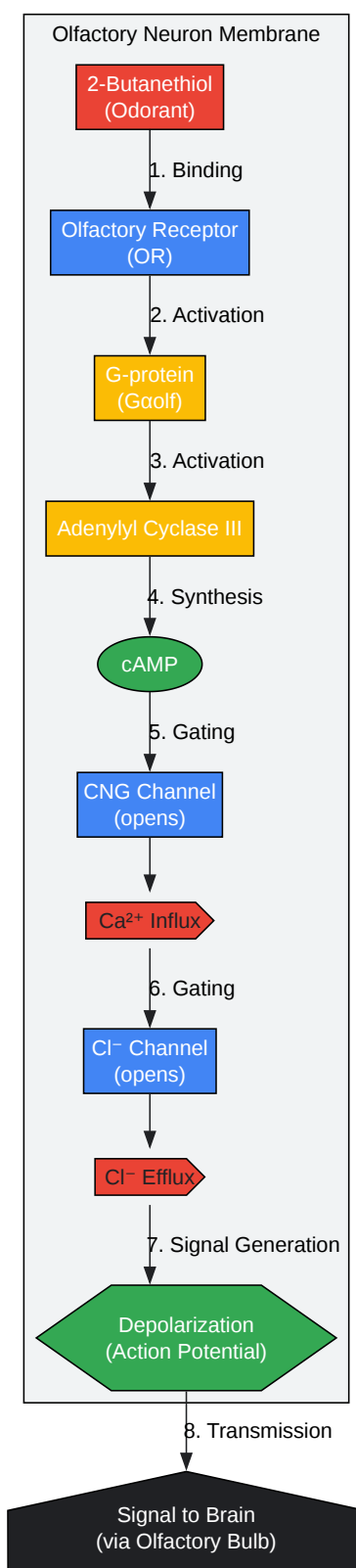
- Panelists must rinse their mouths with water and wait for a specified time (e.g., 2 minutes) between samples to minimize sensory fatigue.
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Analyze the data using statistical methods (e.g., ANOVA) to determine if there are significant differences in sensory attributes between the control and test samples.
 - The results can be visualized using spider web plots or bar charts to compare the sensory profiles.

Visualizations

Experimental Workflow for Thiol Analysis

The following diagram illustrates a typical workflow for the analysis of **2-butanethiol** in a food matrix, from sample preparation to data analysis.





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